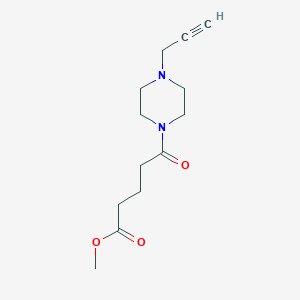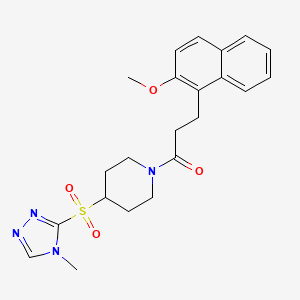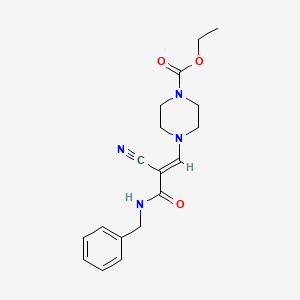
Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate is a chemical compound that has attracted significant attention in scientific research due to its unique properties. It is a derivative of piperazine and has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
Pharmacological Research and Drug Development
- Antidepressant Properties and Serotonin Uptake : A study on the synthesis of [O-methyl-11C]fluvoxamine, a potent antidepressant, highlights the importance of chemical modifications in developing radioligands for non-invasive assessment of serotonin uptake sites in the human brain using positron emission tomography (PET). This research underscores the potential of structurally similar compounds in the exploration of neurological pathways and the development of psychiatric medication (Matarrese et al., 1997).
Organic Chemistry and Synthesis
- Synthetic Applications : Research into the carbonylation of alkynyl oxiranes, catalyzed by palladium complexes, demonstrates the synthesis of compounds with structural features similar to the query chemical, emphasizing the versatility of palladium-catalyzed reactions in creating complex organic molecules (Piotti & Alper, 1997).
- Herbicidal Activity : The synthesis and evaluation of optically active methyl 3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoates reveal the impact of stereochemistry on herbicidal efficacy. This study illustrates the role of chemical synthesis in optimizing agricultural chemicals for enhanced activity and selectivity (Brown, 1990).
Biochemical Research
- DNA Interaction Studies : Investigations into the structure-activity relationships of pentamidine analogs against Giardia lamblia and their correlation with DNA-binding affinity offer insights into how modifications in chemical structure can influence biological activity. This research highlights the potential of structural analogs in developing treatments for protozoan infections by targeting nucleic acid interactions (Bell et al., 1991).
properties
IUPAC Name |
methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-7-14-8-10-15(11-9-14)12(16)5-4-6-13(17)18-2/h1H,4-11H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDZYTJNZLRQNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCN(CC1)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-5-(4-prop-2-ynylpiperazin-1-yl)pentanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)
![3-(Furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397355.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)




![9-(3-chloro-2-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2397367.png)
![1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397368.png)